molecular structure of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride
molecular structure of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride
An In-depth Technical Guide to the Molecular Structure of N-methyl-4-(morpholin-4-yl)aniline Dihydrochloride
Abstract: This technical guide provides a comprehensive framework for the definitive structural elucidation of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride (C₁₁H₁₈Cl₂N₂O). Intended for researchers and professionals in drug development and chemical synthesis, this document details a robust synthetic pathway, rigorous purification protocols, and a multi-technique analytical workflow. We move beyond mere procedural steps to explain the scientific rationale behind the selection of specific methodologies, ensuring a self-validating system for structural confirmation. The guide integrates data from High-Resolution Mass Spectrometry (HRMS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Elemental Analysis to build an unassailable structural proof. All protocols are presented with an emphasis on safety, reproducibility, and scientific integrity, supported by authoritative citations.
Introduction to the Target Compound
N-methyl-4-(morpholin-4-yl)aniline is a disubstituted aniline derivative featuring both a secondary amine (N-methyl) and a tertiary amine within a morpholine ring. The morpholine moiety is a common scaffold in medicinal chemistry, often introduced to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2][3] The aniline core is a versatile building block for a vast array of biologically active compounds and functional materials.[2][4]
The dihydrochloride salt form is of particular interest as it typically enhances stability and crystallinity, making the compound easier to handle, purify, and formulate compared to its free base. Understanding the precise molecular structure is a non-negotiable prerequisite for any further research, including mechanism-of-action studies, quantitative structure-activity relationship (QSAR) modeling, and regulatory submission. This guide establishes the definitive analytical protocol for this purpose.
Synthesis, Purification, and Safety
A logical and high-yielding synthetic route is fundamental to obtaining material of sufficient purity for unambiguous structural analysis. The chosen pathway must be robust and the subsequent purification must effectively remove starting materials, reagents, and by-products.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)
The most direct and industrially scalable approach to the target scaffold is a Nucleophilic Aromatic Substitution (SₙAr) reaction. This strategy leverages an electron-deficient aromatic ring to facilitate substitution by a nucleophile. Our proposed pathway begins with 4-fluoro-N-methylaniline, where the fluorine atom activates the ring for substitution and serves as an excellent leaving group. Morpholine acts as the incoming nucleophile.
The final step involves the conversion of the synthesized free base into its more stable dihydrochloride salt.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-methyl-4-(morpholin-4-yl)aniline (Free Base)
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To a sealed pressure vessel, add 4-fluoro-N-methylaniline (1.0 eq.), morpholine (2.5 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.) in dimethyl sulfoxide (DMSO) (approx. 5 mL per 1 g of starting aniline).
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Causality: Potassium carbonate is a crucial base to neutralize the hydrofluoric acid (HF) by-product, driving the reaction to completion. DMSO is an ideal polar aprotic solvent that can solvate the potassium salt and accelerate SₙAr reactions. An excess of morpholine is used to ensure the reaction goes to completion.
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-
Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
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Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
Step 2: Formation of Dihydrochloride Salt
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Purify the crude free base via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
-
Dissolve the purified free base in a minimal amount of cold isopropanol or diethyl ether.
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Slowly add a 2M solution of hydrochloric acid in diethyl ether (2.2 eq.) dropwise while stirring.
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Causality: The addition of exactly two equivalents of HCl ensures the protonation of both the N-methylaniline nitrogen and the morpholine nitrogen, forming the dihydrochloride salt. The use of a non-polar solvent in which the salt is insoluble facilitates its precipitation.
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-
A precipitate will form immediately. Continue stirring in an ice bath for 30 minutes to maximize precipitation.
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Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Safety and Handling
Warning: This compound is a research chemical and its toxicological properties have not been fully investigated.[5] Based on related aniline and morpholine derivatives, the following precautions are mandatory.[6][7][8]
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[6] The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[7]
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[6][10]
Molecular Structure Elucidation Workflow
A multi-pronged analytical approach is essential for irrefutable structure confirmation. Each technique provides orthogonal data that, when combined, leaves no ambiguity.
(A diagram of the molecular structure with numbered positions for NMR assignment would be inserted here)
| Position | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.0 - 7.2 | d | 2H | Ar-H ortho to N-methylamino |
| Aromatic | ~6.8 - 7.0 | d | 2H | Ar-H ortho to morpholino |
| Morpholine | ~3.7 - 3.9 | t | 4H | -O-CH₂- |
| Morpholine | ~3.0 - 3.2 | t | 4H | -N-CH₂- |
| N-Methyl | ~2.8 - 3.0 | s | 3H | N-CH₃ |
| N-H | >10 (broad) | s | 2H | Ammonium Protons (Ar-NH₂CH₃⁺ & Mor-NH⁺) |
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Expected ¹³C NMR Spectrum (in DMSO-d₆):
| Position | Predicted δ (ppm) | Assignment |
| Aromatic | ~148-150 | Ar-C (C-NMe) |
| Aromatic | ~140-142 | Ar-C (C-Morpholine) |
| Aromatic | ~118-120 | Ar-CH (ortho to Morpholine) |
| Aromatic | ~115-117 | Ar-CH (ortho to NMe) |
| Morpholine | ~65-67 | -O-CH₂- |
| Morpholine | ~48-50 | -N-CH₂- |
| N-Methyl | ~30-32 | N-CH₃ |
Infrared (IR) Spectroscopy
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Principle & Rationale: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
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Protocol: ATR-FTIR:
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Place a small amount of the solid dihydrochloride salt directly on the ATR crystal.
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Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2400-2800 (broad) | N-H stretch | Secondary Ammonium (R₂NH₂⁺) |
| 1600-1610 | C=C stretch | Aromatic Ring |
| 1230-1250 | C-N stretch | Aryl-Amine |
| 1110-1130 | C-O-C stretch | Ether (Morpholine) |
Elemental Analysis
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Principle & Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the pure compound. This data is used to confirm the empirical formula and serves as a crucial check on the purity and the correct formation of the dihydrochloride salt.
-
Protocol: CHN Analysis:
-
Submit a pure, dry sample (~2-3 mg) for combustion analysis.
-
-
Expected Results: The experimentally determined percentages should be within ±0.4% of the theoretical values calculated for the formula C₁₁H₁₈Cl₂N₂O.
| Element | Theoretical % |
| Carbon (C) | 49.82% |
| Hydrogen (H) | 6.84% |
| Nitrogen (N) | 10.56% |
Summary of Structural Data
The table below consolidates the expected analytical data for N-methyl-4-(morpholin-4-yl)aniline dihydrochloride, providing a comprehensive fingerprint for the compound.
| Analysis Technique | Parameter | Expected Result |
| HRMS (ESI+) | [M+H]⁺ m/z | Found: 193.1335 ± 5 ppm; Calc: 193.1335 for C₁₁H₁₇N₂O⁺ |
| ¹H NMR | Chemical Shifts (δ) | See Table in Section 3.2 |
| ¹³C NMR | Chemical Shifts (δ) | See Table in Section 3.2 |
| FT-IR | Key Peaks (cm⁻¹) | ~2600 (broad), ~1605, ~1240, ~1120 |
| Elemental Analysis | % Composition | C: 49.82±0.4; H: 6.84±0.4; N: 10.56±0.4 |
Conclusion
The can be unequivocally confirmed through the synergistic application of modern analytical techniques. The combination of exact mass determination by HRMS, detailed connectivity mapping by ¹H and ¹³C NMR, functional group identification by IR spectroscopy, and empirical formula validation by elemental analysis constitutes a self-validating system. Adherence to the detailed protocols within this guide will ensure the generation of high-quality, reproducible data, establishing a reliable foundation for any subsequent scientific investigation involving this compound.
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